An In-depth Technical Guide to 8-Dechloro-7-chloro Loratadine (CAS Number: 1346602-19-4)
An In-depth Technical Guide to 8-Dechloro-7-chloro Loratadine (CAS Number: 1346602-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Dechloro-7-chloro Loratadine, a notable positional isomer and potential impurity of the widely-used second-generation antihistamine, Loratadine. As a Senior Application Scientist, this document synthesizes available technical data with field-proven insights to deliver a thorough resource for researchers and professionals in drug development and quality control. This guide delves into the physicochemical properties, plausible synthetic origins, analytical characterization methodologies, and potential pharmacological implications of this specific Loratadine-related compound. By offering detailed protocols and logical frameworks, this document aims to equip scientists with the necessary knowledge to identify, characterize, and manage 8-Dechloro-7-chloro Loratadine in pharmaceutical contexts.
Introduction: The Significance of Impurity Profiling in Loratadine
Loratadine, a potent and non-sedating H1-receptor antagonist, is a cornerstone in the treatment of allergic rhinitis and urticaria.[1] Its widespread use and the stringent requirements of regulatory bodies necessitate a thorough understanding of its impurity profile to ensure safety and efficacy.[2][3] Process-related impurities, such as positional isomers, can arise during the multi-step synthesis of the active pharmaceutical ingredient (API).[1] 8-Dechloro-7-chloro Loratadine is one such positional isomer, where the chlorine atom is located at the 7-position of the benzocycloheptapyridine ring system instead of the 8-position as in the parent drug. The presence of such isomers, even in trace amounts, can potentially alter the pharmacological and toxicological profile of the drug product. Therefore, their identification, characterization, and control are of paramount importance.
This guide will provide a detailed examination of 8-Dechloro-7-chloro Loratadine, offering a foundational understanding for its management in a research and development setting.
Physicochemical Properties and Structural Elucidation
A fundamental step in managing any chemical entity is the clear understanding of its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 1346602-19-4 | [4] |
| Molecular Formula | C22H23ClN2O2 | [5] |
| Molecular Weight | 382.88 g/mol | [5] |
| IUPAC Name | Ethyl 4-(7-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [5] |
| Predicted Boiling Point | 537.0±50.0 °C | [8] |
| Predicted Density | 1.261±0.06 g/cm³ | [8] |
The structural difference between Loratadine and its 7-chloro isomer is subtle yet significant, influencing its physicochemical properties and, potentially, its biological activity.
Diagram: Chemical Structures of Loratadine and 8-Dechloro-7-chloro Loratadine
Caption: Comparative structures of Loratadine and its 7-chloro positional isomer.
Plausible Synthetic Origin and Formation Pathway
The chlorination step of the aromatic ring in a precursor molecule is a critical stage where positional isomers can be generated. Electrophilic aromatic substitution reactions, commonly used for chlorination, can sometimes yield a mixture of isomers depending on the directing effects of the substituents already present on the ring and the reaction conditions (e.g., catalyst, temperature, solvent).
Diagram: Hypothetical Formation of 7-Chloro Isomer during Loratadine Synthesis
Caption: Plausible pathway for the formation of the 7-chloro isomer as a byproduct.
The control of this side reaction is a critical aspect of process chemistry in Loratadine manufacturing to minimize the formation of this and other positional isomers.
Analytical Characterization and Methodologies
The detection, identification, and quantification of 8-Dechloro-7-chloro Loratadine require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the techniques of choice for impurity profiling of Loratadine.[6][8][9]
Chromatographic Separation
A stability-indicating method capable of separating Loratadine from all its potential impurities, including positional isomers, is essential.
Typical HPLC/UPLC Method Parameters:
| Parameter | Typical Value | Rationale and Insights |
| Column | Reversed-phase C18 or C8 (e.g., Inertsil ODS-3V, Symmetry Shield RP18) | C18 columns offer excellent hydrophobicity for retaining Loratadine and its isomers. The choice of a specific C18 column can influence selectivity.[6][9] |
| Mobile Phase | Gradient elution with a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). | A gradient is often necessary to resolve closely eluting impurities. The buffer pH is a critical parameter for controlling the ionization and retention of the basic Loratadine molecule and its impurities.[9] |
| Detection | UV spectrophotometry at ~220-250 nm | Loratadine and its chromophoric impurities exhibit strong UV absorbance in this range, allowing for sensitive detection.[9] |
| Flow Rate | 1.0 - 1.5 mL/min for HPLC; 0.3 - 0.6 mL/min for UPLC | Optimized for column dimensions and particle size to achieve good separation efficiency. |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Maintaining a constant temperature improves the reproducibility of retention times. |
Experimental Protocol: A Representative HPLC Method for Loratadine Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 247 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Loratadine sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to the desired concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample and a reference standard of 8-Dechloro-7-chloro Loratadine to determine its retention time and quantify its presence.
-
Diagram: Analytical Workflow for Impurity Profiling
Caption: A typical workflow for the analytical characterization of Loratadine impurities.
Spectroscopic Characterization
Unequivocal identification of 8-Dechloro-7-chloro Loratadine relies on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
-
Expected Molecular Ion: In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]+ would be observed at m/z 383.1, which is identical to that of Loratadine.
-
Fragmentation Pattern: While the molecular ion is the same, the fragmentation pattern in MS/MS may show subtle differences compared to Loratadine due to the different position of the chlorine atom, although significant overlap in fragments is expected. A detailed study of the fragmentation pathways would be necessary for differentiation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant differences in the ¹H NMR spectrum compared to Loratadine would be observed in the chemical shifts and coupling patterns of the aromatic protons on the benzocycloheptapyridine ring system. The change in the chlorine position from 8 to 7 will alter the electronic environment of the neighboring protons.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum will show a shift in the resonance of the carbon atom attached to the chlorine and its neighboring carbons.
-
2D NMR: Techniques like COSY, HSQC, and HMBC would be invaluable for the complete and unambiguous assignment of all proton and carbon signals, confirming the position of the chlorine atom.
Pharmacological and Toxicological Considerations
The pharmacological and toxicological profile of 8-Dechloro-7-chloro Loratadine has not been extensively studied. However, as a positional isomer of a potent antihistamine, its potential biological activity and toxicity are of significant concern.
Potential Pharmacological Activity
Given its structural similarity to Loratadine, it is plausible that 8-Dechloro-7-chloro Loratadine may also exhibit affinity for the histamine H1 receptor. The potency of this interaction, however, could be significantly different. The position of the chlorine atom can influence the molecule's binding to the receptor, potentially leading to:
-
Reduced or enhanced antihistaminic activity: The change in electronic distribution and steric hindrance could affect the binding affinity and efficacy at the H1 receptor.
-
Altered selectivity: The compound might interact with other receptors, leading to off-target effects.
Studies on other Loratadine analogues have shown that modifications to the tricyclic ring system can significantly impact antihistamine activity.[11] Therefore, experimental evaluation of the H1 receptor binding affinity and functional activity of 8-Dechloro-7-chloro Loratadine is necessary to understand its pharmacological profile.
Toxicological Assessment and Regulatory Perspective
From a regulatory standpoint, any impurity in a drug substance that is not a significant metabolite in humans must be considered for its potential toxicity. The International Council for Harmonisation (ICH) provides guidelines on the qualification of impurities in new drug substances (ICH Q3A).[12] The qualification threshold for an impurity is the level at which it is considered to have been adequately evaluated for its safety.
In the absence of specific toxicological data for 8-Dechloro-7-chloro Loratadine, a precautionary approach is warranted. A thorough toxicological risk assessment would be required if this impurity is present in the final drug product above the qualification threshold. This assessment would typically involve a battery of in vitro and in vivo toxicology studies.
The toxicological profile of Loratadine and its major active metabolite, desloratadine, has been extensively studied.[13][14] While this information provides a useful reference, it cannot be directly extrapolated to a positional isomer.
Conclusion and Future Directions
8-Dechloro-7-chloro Loratadine represents a significant process-related impurity in the synthesis of Loratadine. Its effective management is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of its physicochemical properties, plausible synthetic origins, and state-of-the-art analytical methodologies for its characterization.
While there is a clear understanding of how to identify and quantify this impurity, significant data gaps remain, particularly in its specific pharmacological and toxicological profiles. Future research should focus on:
-
Definitive Synthesis: The development of a specific and efficient synthesis for 8-Dechloro-7-chloro Loratadine to serve as a certified reference standard.
-
Pharmacological Profiling: In-depth studies to determine its affinity and activity at the histamine H1 receptor and other potential biological targets.
-
Toxicological Evaluation: Comprehensive in vitro and in vivo studies to assess its safety profile.
By addressing these knowledge gaps, the pharmaceutical industry can further enhance the control strategies for Loratadine manufacturing and continue to provide patients with a safe and effective treatment for allergic conditions.
References
- A New Validated Liquid Chromatographic Method for the Determination of Lor
- Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
- Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry. BrJAC.
- Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC.
- Determination of loratadine and its related impurities by high performance liquid chromatography.
- Results of forced degradation studies.
- "Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formul
- Mass Spectrum scanning of loratadine raw material with white appearance.
- Pharmacology Review(s)
- Lor
- Proposed fragmentation pathway for (A) loratadine and (B) DCL.
- Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Asian Journal of Chemistry.
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000).
- Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine.
- Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC - NIH.
- Synthesis of anti-allergic drugs. RSC Publishing.
-
Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[6][7] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert.
- loratadine. IUPHAR/BPS Guide to PHARMACOLOGY.
- Technical Support Center: Overcoming Challenges in the Separation of Loratadine Isomers and Rel
- Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.
- Synthesis and antihistamine evaluations of novel lor
- The chemical structures of the studied H1 antihistamines.
- Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of lor
- Pharmacology of Lor
- Structure analysis of loratadine.
- 8-Dechloro-7-chloro Loratadine.
- Lor
- CAT 875 - Loratadine Impurity Standard - SAFETY D
- The structural modification of loratadine analogues 4a–h.
- 75706 Loratadine And Pseudoephedrine Sulfate Chemistry Review.
- Impurity profile study of loratadine.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
Sources
- 1. scialert.net [scialert.net]
- 2. drpress.org [drpress.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drpress.org [drpress.org]
- 5. Loratadine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antihistamine evaluations of novel loratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
